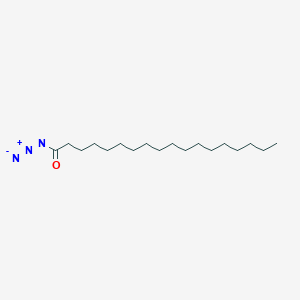
Octadecanoyl azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octadecanoyl azide is an organic compound belonging to the class of acyl azides It is characterized by the presence of an azide group (-N₃) attached to an octadecanoyl chain
准备方法
Synthetic Routes and Reaction Conditions
Octadecanoyl azide can be synthesized through several methods. One common approach involves the reaction of octadecanoyl chloride with sodium azide in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO). The reaction typically proceeds at room temperature, yielding this compound as the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to ensure safety and efficiency. The acyl azide is generated in situ by reacting octadecanoyl chloride with sodium azide under controlled conditions. This method minimizes the risks associated with handling azides, which can be highly reactive and potentially explosive .
化学反应分析
Types of Reactions
Octadecanoyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Reduction Reactions: This compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Sodium Azide (NaN₃): Used in the synthesis of this compound from octadecanoyl chloride.
Lithium Aluminum Hydride (LiAlH₄): Employed in the reduction of this compound to the corresponding amine.
Copper (I) Catalysts: Utilized in the cycloaddition reactions with alkynes.
Major Products Formed
Primary Amines: Formed through the reduction of this compound.
Triazoles: Produced via cycloaddition reactions with alkynes.
科学研究应用
Octadecanoyl azide has diverse applications in scientific research:
作用机制
The reactivity of octadecanoyl azide is primarily due to the presence of the azide group, which can undergo various transformations. In nucleophilic substitution reactions, the azide group acts as a nucleophile, attacking electrophilic centers in other molecules . In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas in the process . In cycloaddition reactions, the azide group forms a triazole ring with alkynes, facilitated by copper (I) catalysts .
相似化合物的比较
Similar Compounds
Benzoyl Azide: Similar to octadecanoyl azide but with a benzoyl group instead of an octadecanoyl chain.
Acetyl Azide: Contains an acetyl group and is more reactive due to its smaller size.
Lauryl Azide: Features a lauryl chain, making it less hydrophobic compared to this compound.
Uniqueness
This compound is unique due to its long hydrophobic chain, which imparts distinct physical properties and reactivity compared to shorter-chain acyl azides. This makes it particularly useful in applications requiring hydrophobic interactions, such as in material science and surface modifications .
属性
CAS 编号 |
77165-65-2 |
|---|---|
分子式 |
C18H35N3O |
分子量 |
309.5 g/mol |
IUPAC 名称 |
octadecanoyl azide |
InChI |
InChI=1S/C18H35N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22)20-21-19/h2-17H2,1H3 |
InChI 键 |
KOLNYBXPJGLVEC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


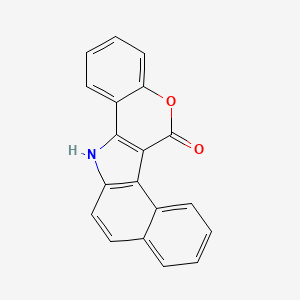
![7-Phenyl-4H-thieno[3,2-d][1,2]diazepine](/img/structure/B14435683.png)
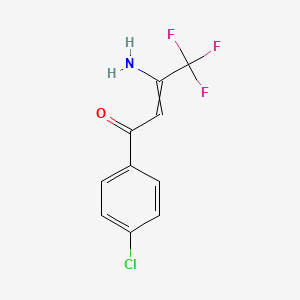
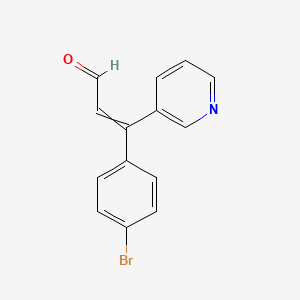
![N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide](/img/structure/B14435707.png)
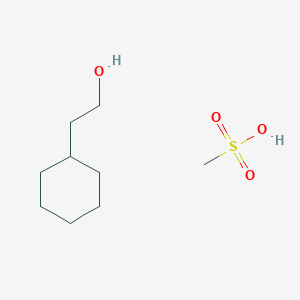
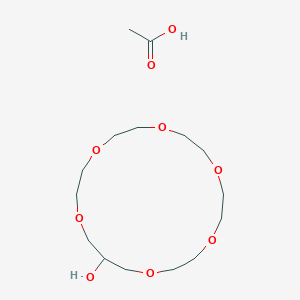

![({3-[(Ethenyloxy)methyl]but-3-EN-1-YL}sulfanyl)benzene](/img/structure/B14435718.png)
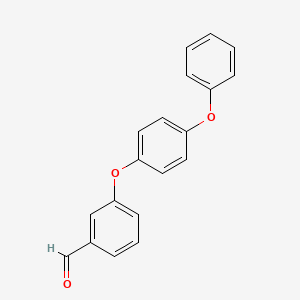
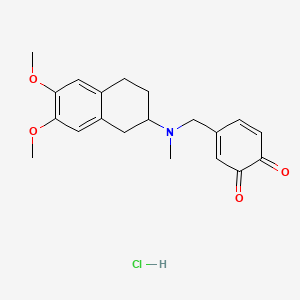
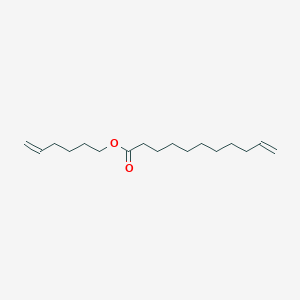
![methyl 2-[(1S,2R,3S,4R,8S,9S,10R,13R,15S)-13-(furan-3-yl)-2,4-dihydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14435746.png)

